molecular formula C13H17ClO2S B14509799 (6-Chlorohept-5-ene-3-sulfonyl)benzene CAS No. 62692-33-5

(6-Chlorohept-5-ene-3-sulfonyl)benzene

Cat. No.: B14509799
CAS No.: 62692-33-5
M. Wt: 272.79 g/mol
InChI Key: VVAKVZTZZXFEAE-UHFFFAOYSA-N
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Description

(6-Chlorohept-5-ene-3-sulfonyl)benzene is a chlorinated sulfonyl-substituted benzene derivative characterized by a heptene chain bearing a chloro group at position 6 and a sulfonyl moiety at position 3. Its structure combines a benzene ring with a sulfonyl group (-SO₂-) linked to a seven-carbon unsaturated chain containing a double bond at position 5 (hept-5-ene). The chlorine substituent introduces electronegativity, influencing reactivity and interactions with biological targets or solvents.

Properties

CAS No.

62692-33-5

Molecular Formula

C13H17ClO2S

Molecular Weight

272.79 g/mol

IUPAC Name

6-chlorohept-5-en-3-ylsulfonylbenzene

InChI

InChI=1S/C13H17ClO2S/c1-3-12(10-9-11(2)14)17(15,16)13-7-5-4-6-8-13/h4-9,12H,3,10H2,1-2H3

InChI Key

VVAKVZTZZXFEAE-UHFFFAOYSA-N

Canonical SMILES

CCC(CC=C(C)Cl)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chlorohept-5-ene-3-sulfonyl)benzene can be achieved through several methods. One common approach involves the reaction of benzene with chlorosulfonic acid to introduce the sulfonyl group, followed by the addition of a chloroheptene chain. This process typically requires controlled reaction conditions, including specific temperatures and the use of catalysts to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

(6-Chlorohept-5-ene-3-sulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and the presence of catalysts play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the chloroheptene chain .

Mechanism of Action

The mechanism of action of (6-Chlorohept-5-ene-3-sulfonyl)benzene involves its interaction with molecular targets through its sulfonyl and chloroheptene groups. These interactions can influence various biochemical pathways and processes, depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Comparison of (6-Chlorohept-5-ene-3-sulfonyl)benzene with Structural Analogues

Compound Name Substituents/Features Key Properties (Inferred) Relevance to Target Compound Reference
SC-558 (Fig. 1 in ) Sulfonamide group, dihydroquinazoline COX-2 inhibition, moderate solubility Demonstrates sulfonyl group’s role in bioactivity
Compound 1e () Chloro substituent on benzene ring Enhanced electrophilicity Highlights Cl’s electronic effects
Benzene, 1-ethyl-2-methyl- () Ethyl/methyl branching Increased hydrophobicity Contrasts with sulfonyl’s polarity
Benzene, (1-pentylheptyl)- () Long alkyl chain High lipophilicity Illustrates chain-length effects

Functional Group and Reactivity

  • Sulfonyl Group vs.
  • Chlorine vs.
  • Double Bond Position : The hept-5-ene chain’s unsaturation may confer rigidity compared to saturated chains in compounds like (1-pentylheptyl)benzene (), affecting conformational flexibility in binding interactions .

Physicochemical Properties

  • Solubility : The sulfonyl group enhances water solubility relative to purely alkyl-substituted benzenes (e.g., ethylmethylbenzene in ) but less than sulfonamides due to the absence of an amine group .
  • Thermal Stability: Chlorinated benzenes (e.g., 4-ethylresorcinol in ) typically exhibit moderate thermal stability, suggesting similar behavior for the target compound .

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